molecular formula C104H174N24O22 B10839153 [Sar1Ala]GAL-B2

[Sar1Ala]GAL-B2

Cat. No.: B10839153
M. Wt: 2112.6 g/mol
InChI Key: SYZGVJVRSWLTDO-ZYVMWFDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Sar1Ala]GAL-B2 is a synthetic analog of the neuropeptide galanin, engineered to enhance systemic bioavailability and receptor subtype selectivity. Galanin is an endogenous peptide that regulates neuronal excitability, seizure activity, and pain via three receptor subtypes (GalR1, GalR2, and GalR3). GAL-B2, the parent compound of this compound, is a 17-residue peptide modified with a lipoamino acid (LAA) at position 16 and a C-terminal oligolysine motif (KKKPK) to improve blood-brain barrier (BBB) penetration and metabolic stability . Key features of GAL-B2 include:

  • Structural Modifications: N-terminal sarcosine (Sar) substitution, C-terminal palmitoylated lysine (Lys-C16), and cationization via lysine residues .
  • Receptor Affinity: Low nanomolar binding affinity for GalR1 (Ki = 3.5 nM) and GalR2 (Ki = 52 nM), with a 15-fold preference for GalR1 .
  • Pharmacokinetics: Serum stability is significantly enhanced (t1/2 = 9.4 hours vs. 7 minutes for native galanin) due to lipidization and cationization .
  • In Vivo Efficacy: Demonstrates potent anticonvulsant activity (ED50 = 0.8 mg/kg in the 6 Hz epilepsy model) and analgesic effects .

However, the closest analogs discussed in studies are [N-Me, des-Sar]Gal-B2 (N-methyl tryptophan with sarcosine removal) and Gal-B9 (D-amino acid substitutions), which refine receptor selectivity and stability .

Properties

Molecular Formula

C104H174N24O22

Molecular Weight

2112.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]butanediamide

InChI

InChI=1S/C104H174N24O22/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-42-86(133)111-50-33-29-40-75(94(140)117-73(90(110)136)37-26-30-47-105)119-95(141)74(38-27-31-48-106)118-96(142)76(39-28-32-49-107)120-103(149)84-41-34-51-128(84)88(135)60-114-93(139)77(52-62(2)3)122-97(143)78(53-63(4)5)123-99(145)80(55-68-43-45-70(131)46-44-68)116-87(134)59-113-92(138)66(9)115-102(148)83(61-129)126-100(146)82(57-85(109)132)124-98(144)79(54-64(6)7)125-104(150)89(67(10)130)127-101(147)81(121-91(137)65(8)108)56-69-58-112-72-36-25-24-35-71(69)72/h24-25,35-36,43-46,58,62-67,73-84,89,112,129-131H,11-23,26-34,37-42,47-57,59-61,105-108H2,1-10H3,(H2,109,132)(H2,110,136)(H,111,133)(H,113,138)(H,114,139)(H,115,148)(H,116,134)(H,117,140)(H,118,142)(H,119,141)(H,120,149)(H,121,137)(H,122,143)(H,123,145)(H,124,144)(H,125,150)(H,126,146)(H,127,147)/t65-,66-,67+,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,89-/m0/s1

InChI Key

SYZGVJVRSWLTDO-ZYVMWFDRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C)N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Analogs and Their Properties

Compound Modifications GalR1 Ki (nM) GalR2 Ki (nM) R2/R1 Ratio ED50 (mg/kg) Stability (t1/2, hours) logD
GAL-B2 Sar1, Lys-C16, KKKPK 3.5 ± 1.0 51.5 ± 34.4 14.7 0.8 9.4 1.24
[N-Me, des-Sar]Gal-B2 N-Me-Trp, des-Sar1 364 ± 25 20 ± 5 18.2 0.77 >10 ~1.2
Gal-B9 D-amino acids in KKKPK motif 0.9 ± 0.2 15.0 ± 8.5 16.7 0.8 Similar to GAL-B2 1.11
Gal-B11 Truncated C-terminal motif 25.5 ± 4.9 75.0 ± 10.6 2.9 >10 Reduced 0.95
Gal-B12 Further truncation 306.5 ± 12.0 1,323.5 ± 27.6 4.3 Inactive <1 0.72

Detailed Analysis

[N-Me, des-Sar]Gal-B2 :

  • Receptor Selectivity : By removing the N-terminal sarcosine and introducing N-methyl tryptophan, this analog shifts preference to GalR2 (Ki = 20 nM) with an 18-fold selectivity over GalR1 .
  • Efficacy : Retains potent anticonvulsant activity (ED50 = 0.77 mg/kg) comparable to GAL-B2, suggesting GalR2 activation alone is sufficient for seizure suppression .
  • Stability : Improved metabolic stability (t1/2 >10 hours) due to N-methylation and reduced protease susceptibility .

Gal-B9: Modifications: Incorporates D-amino acids in the C-terminal motif (KKKPK → KDKDKPKD) to resist enzymatic degradation . Receptor Affinity: Higher GalR2 affinity (Ki = 15 nM) and selectivity (R2/R1 = 16.7) than GAL-B2 . Activity: Maintains anticonvulsant potency (ED50 = 0.8 mg/kg) with enhanced oral bioavailability .

LAA Chain-Length Variants (C8–C18) :

  • Impact on Activity : Longer fatty acids (C16, C18) improve anticonvulsant activity, while shorter chains (C8, C10) or polar MPEG4 substitutions reduce efficacy .
  • Mechanism : Hydrophobicity from longer chains enhances BBB penetration, but optimal activity requires synergy between lipidization and cationization .

Critical Research Findings and Implications

  • Receptor Subtype Engineering: N-terminal modifications (e.g., des-Sar, N-methylation) selectively enhance GalR2 affinity, while C-terminal changes (e.g., D-amino acids) improve stability without altering receptor binding .
  • Stability-Activity Trade-offs : Analogs like Gal-B12 lose activity due to excessive truncation, emphasizing the need for balanced structural preservation .
  • Future Directions :
    • Clarify interactions with GalR3, which remains understudied .
    • Optimize LAAs for dual analgesic and anticonvulsant effects .
    • Explore combinatorial libraries to refine potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.